5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride
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Overview
Description
5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thieno[2,3-d]pyrimidin-4-one core with a piperazine moiety, making it a candidate for further research and development.
Mechanism of Action
Target of Action
The primary targets of this compound are Plasmodium falciparum and Mycobacterium tuberculosis H37Ra (ATCC 25177) . These organisms are responsible for malaria and tuberculosis, respectively. The compound is designed to interact with these targets to inhibit their growth and proliferation.
Biochemical Pathways
The compound affects the biochemical pathways of the pathogens, disrupting their normal functions. For instance, in the case of Plasmodium falciparum, the compound may interfere with the parasite’s ability to metabolize nutrients, replicate, or invade host cells . Similarly, for Mycobacterium tuberculosis, the compound could disrupt the bacterium’s cell wall synthesis, protein synthesis, or other vital processes .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the pathogens. In vitro antiplasmodial assessment against the W2 strain (chloroquine-resistant) of P. falciparum showed IC 50 values ranging from 0.74–6.4 μM . Similarly, some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is currently under study. It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyrimidines. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This involves controlling factors such as temperature, pressure, solvent choice, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the thieno[2,3-d]pyrimidin-4-one core.
Substitution: Introduction of various functional groups at the piperazine or thieno[2,3-d]pyrimidin-4-one core.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets and pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
Comparison with Similar Compounds
4,6-Dimethyl-n-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride
2-(4-Benzyl-piperazin-1-ylmethyl)-5,6-dimethoxytoluene
Uniqueness: 5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidin-4-one core and the piperazine moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5,6-dimethyl-2-(piperazin-1-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS.2ClH/c1-8-9(2)19-13-11(8)12(18)15-10(16-13)7-17-5-3-14-4-6-17;;/h14H,3-7H2,1-2H3,(H,15,16,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOYFVKILWOWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN3CCNCC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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